3-(4-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(4-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from benzofuran-2-carboxylic acid. One common method includes the following steps :
8-Aminoquinoline Directed C–H Arylation: This step involves the use of palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation Chemistry: This step involves the conversion of intermediate N-acyl-Boc-carbamates to the desired benzofuran-2-carboxamide derivative through a one-pot, two-step process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may yield benzofuran-2-carboxamide derivatives with different substituents.
Scientific Research Applications
3-(4-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-tumor, antibacterial, and anti-viral activities.
Medicine: Investigated for its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation, leading to its anti-tumor effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Phenylsulfonamido derivatives: These compounds contain the phenylsulfonamido group and may have similar antibacterial properties.
Uniqueness
3-(4-(Phenylsulfonamido)benzamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[4-(benzenesulfonamido)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c23-21(26)20-19(17-8-4-5-9-18(17)30-20)24-22(27)14-10-12-15(13-11-14)25-31(28,29)16-6-2-1-3-7-16/h1-13,25H,(H2,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJJXGABPBIFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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